molecular formula C9H8ClIO2 B2692405 Methyl 3-chloro-5-iodo-2-methylbenzoate CAS No. 1692477-05-6

Methyl 3-chloro-5-iodo-2-methylbenzoate

Cat. No. B2692405
CAS RN: 1692477-05-6
M. Wt: 310.52
InChI Key: ULHZPUHUHBYNFA-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-iodo-2-methylbenzoate is a chemical compound with the molecular formula C9H8ClIO2 and a molecular weight of 310.52 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Methyl 3-chloro-5-iodo-2-methylbenzoate consists of a benzene ring substituted with a methyl group, a chlorine atom, an iodine atom, and a methyl ester group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography, but such information is not available in the current resources.

Scientific Research Applications

Oxidative Dearomatization

One study discusses the oxidative dearomatization of phenols and anilines via λ3- and λ5-iodane-mediated phenylation and oxygenation. The treatment of 2-methylphenols with chloro(diphenyl)-λ3-iodane leads to their regioselective dearomatizing 2-phenylation into cyclohexa-2,4-dienone derivatives through a proposed ligand coupling reaction (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).

Catalysis and Organic Synthesis

Another research application involves trinuclear complexes of palladium(II) with chalcogenated N-heterocyclic carbenes, catalyzing selective nitrile-primary amide interconversion and Sonogashira coupling. This highlights the compound's role in facilitating complex organic synthesis reactions, offering a path for efficient nitrile-amide interconversion and C-C coupling processes (Dubey, Gupta, & Singh, 2017).

Corrosion Inhibition

A theoretical study has explored the derivatives of benzimidazole, including compounds structurally related to Methyl 3-chloro-5-iodo-2-methylbenzoate, for their potential as corrosion inhibitors. Through Density Functional Theory (DFT), properties relevant to corrosion inhibition were calculated, aligning theoretical results with experimental data (Obot & Obi-Egbedi, 2010).

Material Science and Nanoparticles

In material science, the compound's derivatives are investigated for their utility in creating polymeric and solid lipid nanoparticles for sustained release of agricultural fungicides. This application underscores the potential for using such compounds in developing environmentally friendly pesticide delivery systems, reducing toxicity and improving efficiency (Campos et al., 2015).

properties

IUPAC Name

methyl 3-chloro-5-iodo-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClIO2/c1-5-7(9(12)13-2)3-6(11)4-8(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHZPUHUHBYNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)I)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-5-iodo-2-methylbenzoate

CAS RN

1692477-05-6
Record name methyl 3-chloro-5-iodo-2-methylbenzoate
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